N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
Description
N-(4-Chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide is a synthetic acrylamide derivative characterized by a nitrobenzyloxyimino group at the 2-position, a dimethylamino group at the 3-position, and a 4-chlorophenyl substituent on the acrylamide nitrogen.
Properties
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(dimethylamino)-2-[(E)-(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-23(2)12-15(19(25)22-17-7-5-16(20)6-8-17)11-21-28-13-14-3-9-18(10-4-14)24(26)27/h3-12H,13H2,1-2H3,(H,22,25)/b15-12+,21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCCWWDVKAQWEQ-NDNPDCFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=N\OCC1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide, with the CAS number 320417-86-5, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19ClN4O4
- Molar Mass : 402.83 g/mol
- Density : 1.26 g/cm³ (predicted)
- pKa : 11.04 (predicted)
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of similar structures have shown promising results against various Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antibacterial activity is often attributed to the electron-withdrawing and electron-donating groups on the aromatic rings, which enhance the interaction with bacterial cell membranes and inhibit essential bacterial functions.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Salmonella typhi | 11.29 - 77.38 |
Antifungal Activity
The compound has also been evaluated for antifungal properties, particularly against Candida albicans and other fungal strains.
- Case Study Example : In vitro tests demonstrated that similar compounds exhibited MIC values ranging from 16.69 to 78.23 µM against C. albicans, indicating moderate antifungal activity.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Research Findings
Research has shown that modifications in the structure of related compounds can lead to enhanced biological activity. For example, the introduction of hydroxyl or nitro groups on the phenyl ring significantly improves inhibitory actions against bacterial strains.
Structure-Activity Relationship (SAR)
A study examining various derivatives found that:
- Compounds with additional electron-donating groups showed increased antibacterial efficacy.
- The presence of halogen substituents also influenced the overall activity, with certain configurations yielding better results against specific pathogens.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide exhibit significant anticancer activity. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The presence of the nitro group and the dimethylamino moiety is believed to enhance its biological activity by facilitating electron transfer processes critical for cytotoxicity .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized as a monomer in the synthesis of functional polymers. These polymers exhibit unique thermal and mechanical properties, making them suitable for applications in coatings and adhesives. The incorporation of this compound into polymer matrices enhances their resistance to degradation under environmental stressors .
Nanocomposites
The compound has been explored for use in nanocomposite materials. By integrating it with nanomaterials such as graphene or silica, researchers have developed composites with improved electrical conductivity and mechanical strength. These materials have potential applications in electronics and structural engineering .
Environmental Studies
Pollutant Degradation
this compound has shown promise in environmental remediation efforts. Its ability to degrade pollutants in water bodies through photocatalytic processes has been documented. This property is attributed to its ability to generate reactive oxygen species under UV light exposure, which can break down organic contaminants .
Toxicological Studies
As part of assessing its environmental impact, studies have been conducted to evaluate the toxicological effects of this compound on aquatic life. Results indicate that while it can be effective in pollutant degradation, caution is warranted due to potential toxicity at certain concentrations .
Summary of Applications
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
*Estimated based on structural similarity.
- Nitro vs.
- Chlorobenzyl vs. Nitrobenzyl: The 4-chlorobenzyloxyimino group in offers moderate electron-withdrawing effects and lipophilicity, whereas the nitro group may enhance electrophilicity, affecting interactions with biological targets like kinases () .
Heterocyclic and Polyhalogenated Analogs
Table 2: Heterocyclic and Halogenated Derivatives
- Thiazole vs. Acrylamide Cores : The thiazole ring in introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible acrylamide backbone of the main compound. This may influence target selectivity (e.g., kinase vs. protease inhibition) .
- Fluorinated Derivatives : Fluorine atoms in and improve metabolic stability and membrane permeability, a trait absent in the main compound but critical for drug candidates .
Functional Group Impact on Physicochemical Properties
- Nitro Group : Increases molecular polarity (PSA ~76.5 Ų in ) compared to methoxy (~40–50 Ų), affecting solubility and logP .
- Chlorophenyl vs. Biphenyl : The 4-chlorophenyl group offers moderate hydrophobicity (clogP ~3.5), while biphenyl substituents () increase clogP (~4.5), favoring membrane penetration but risking toxicity .
Q & A
Basic: How can researchers optimize the synthesis of this acrylamide derivative to improve yield and purity?
Methodological Answer:
Optimization requires systematic variation of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic reactivity in amide bond formation, while dichloromethane may reduce side reactions .
- Temperature control : Maintaining temperatures between 0–5°C during nitrobenzyl oxyimino coupling minimizes undesired byproducts (e.g., hydrolysis or over-alkylation) .
- Catalyst use : Tertiary amines (e.g., triethylamine) or DMAP can accelerate acylation steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures removal of unreacted nitrobenzyl intermediates .
Basic: What spectroscopic techniques are critical for characterizing structural features of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR spectroscopy :
- LC-MS : Validates molecular weight (e.g., exact mass ± 1 ppm) and detects impurities via fragmentation patterns (e.g., loss of NO₂ from the nitrobenzyl group) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and N–O imino bonds (~1250 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or LC-MS fragmentation)?
Methodological Answer:
Contradictions arise from dynamic equilibria or structural isomers:
- Dynamic NMR (DNMR) : Detects rotational barriers in the acrylamide group or nitrobenzyloxyimino tautomerism by variable-temperature studies .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data to identify misassignments .
- High-resolution MS/MS : Differentiates isobaric fragments (e.g., nitro group loss vs. chloro-phenyl cleavage) using collision-induced dissociation (CID) .
Advanced: What strategies elucidate the compound's mechanism of action in biological systems?
Methodological Answer:
Mechanistic studies require:
- Target identification :
- Molecular docking : Model interactions with catalytic sites (e.g., cyclin-dependent kinases) using the nitrobenzyl group as a hydrogen-bond acceptor .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing dimethylamino with morpholino) to assess potency changes .
Advanced: How does the electronic environment of the dimethylamino group influence reactivity and bioactivity?
Methodological Answer:
The dimethylamino group modulates electron density and steric effects:
- Electronic effects :
- Steric effects :
- X-ray crystallography : Resolves spatial hindrance between dimethylamino and nitrobenzyl groups, impacting target binding .
- Comparative SAR : Replace dimethylamino with bulkier groups (e.g., piperazinyl) to assess steric tolerance in enzyme inhibition .
Basic: What stability considerations are critical during storage and handling?
Methodological Answer:
- Light sensitivity : Store in amber vials to prevent nitro group photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the imino bond .
- Temperature : Long-term stability tests (-20°C vs. 4°C) show <5% decomposition at -20°C over 12 months .
Advanced: How can computational methods predict the compound's pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME estimate:
- Lipophilicity (LogP) : ~3.2 (moderate, suitable for blood-brain barrier penetration) .
- Metabolic stability : CYP3A4-mediated demethylation of the dimethylamino group is a major clearance pathway .
- Molecular dynamics (MD) : Simulate binding kinetics to plasma proteins (e.g., albumin) to predict half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
